molecular formula C24H25NO7 B379124 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B379124
M. Wt: 439.5g/mol
InChI Key: AVKHIKJDCXVYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate is a complex organic compound with a unique structure that includes both aromatic and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Methoxy and Hydroxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as methanol and hydroxylating agents.

    Esterification: The final step involves esterification to form the dimethyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3,5-DIMETHYL 4-(4-HYDROXY-3-METHOXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and pyridine rings allow it to fit into specific binding sites, where it can either inhibit or activate the target molecule. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate is unique due to its combination of functional groups and the presence of both aromatic and pyridine rings. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5g/mol

IUPAC Name

dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO7/c1-29-17-8-5-15(6-9-17)12-25-13-18(23(27)31-3)22(19(14-25)24(28)32-4)16-7-10-20(26)21(11-16)30-2/h5-11,13-14,22,26H,12H2,1-4H3

InChI Key

AVKHIKJDCXVYMF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)O)OC)C(=O)OC

Origin of Product

United States

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